molecular formula C8H8S2 B1617272 Methyl benzenecarbodithioate CAS No. 2168-78-7

Methyl benzenecarbodithioate

Cat. No.: B1617272
CAS No.: 2168-78-7
M. Wt: 168.3 g/mol
InChI Key: LVGCIELWBQKPOB-UHFFFAOYSA-N
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Description

Methyl benzenecarbodithioate, also known as S-methyl benzenecarbothioate, is an organic compound belonging to the class of benzoic acids and derivatives. It is characterized by a carboxylic acid substituent attached to a benzene ring. This compound is known for its distinctive cabbage, garlic, and potato-like taste .

Scientific Research Applications

Methyl benzenecarbodithioate is widely used in scientific research due to its unique chemical properties. It serves as a valuable reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. Additionally, it is used in the development of pharmaceuticals, agrochemicals, and materials science .

In biology and medicine, this compound is studied for its potential therapeutic applications, including its role as an intermediate in the synthesis of bioactive compounds. Its ability to interact with biological molecules makes it a subject of interest in drug discovery and development .

Future Directions

While specific future directions for Methyl benzenecarbodithioate were not found, it is noted that this compound is a useful research chemical and is available in bulk quantities for various research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl benzenecarbodithioate can be synthesized through various methods. One common approach involves the reaction of benzenecarbodithioic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions: Methyl benzenecarbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl benzenecarbodithioate involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction is facilitated by the electrophilic nature of the carbon-sulfur bond in the compound .

Comparison with Similar Compounds

  • Benzyl benzenecarbodithioate
  • Ethyl benzenecarbodithioate
  • Phenyl benzenecarbodithioate

Comparison: Methyl benzenecarbodithioate is unique due to its specific methyl group, which influences its reactivity and interaction with other molecules. Compared to its analogs, it exhibits distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

methyl benzenecarbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8S2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGCIELWBQKPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342090
Record name Benzenecarbodithioic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168-78-7
Record name Benzenecarbodithioic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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